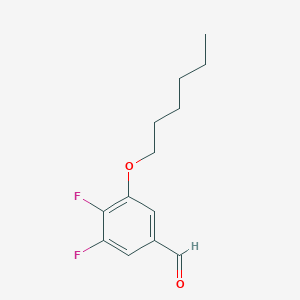
4-Bromo-3'-chloro-4'-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3’-chloro-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, chlorine, and methyl groups on the biphenyl structure makes 4-Bromo-3’-chloro-4’-methylbiphenyl a unique and versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-4’-methylbiphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a chlorinated biphenyl derivative in the presence of a palladium catalyst and a base.
Electrophilic Substitution: This method involves the substitution of hydrogen atoms on the biphenyl ring with bromine and chlorine atoms using electrophilic reagents such as bromine and chlorine gas.
Industrial Production Methods
Industrial production of 4-Bromo-3’-chloro-4’-methylbiphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3’-chloro-4’-methylbiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Biphenyl ketones and carboxylic acids.
Reduction: Biphenyl alcohols and amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3’-chloro-4’-methylbiphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3’-chloro-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic substitution reactions. It can also interact with enzymes and receptors in biological systems, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-chlorobiphenyl: Similar structure but lacks the methyl group.
4-Chloro-3-bromobiphenyl: Similar structure but with different positions of bromine and chlorine atoms.
4-Methylbiphenyl: Lacks the bromine and chlorine atoms.
Uniqueness
4-Bromo-3’-chloro-4’-methylbiphenyl is unique due to the presence of bromine, chlorine, and methyl groups on the biphenyl structure. This combination of substituents provides the compound with distinct chemical and physical properties, making it valuable in various applications .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-chloro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDYJMDHWUBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995460.png)



![2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7995490.png)




